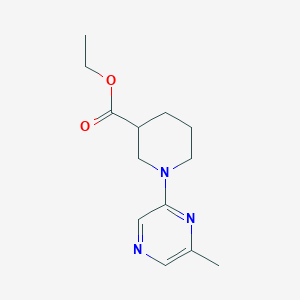

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate typically involves the reaction of 6-methylpyrazine with piperidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the compound .

Análisis De Reacciones Químicas

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.

Industry: It is used in the production of various chemical products and intermediates

Mecanismo De Acción

The mechanism of action of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:

Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: This compound also contains a piperidine ring and exhibits similar chemical properties.

Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it valuable for various research applications .

Actividad Biológica

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate (CAS No. 926921-61-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

- Molecular Formula : C13H19N3O2

- Molecular Weight : 249.31 g/mol

- Boiling Point : 384.8ºC

- Flash Point : 186.5ºC

- Density : 1.14 g/cm³

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various experimental applications .

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially altering their activity and leading to various biochemical effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic pathways related to glucose utilization. Inhibition of PDHK may be beneficial in treating conditions such as diabetes and metabolic syndrome .

Biological Activity and Applications

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

- Antidiabetic Effects : Research indicates that compounds inhibiting PDHK can improve glucose metabolism and reduce complications associated with diabetes, including neuropathy and retinopathy .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

- Enzyme Interaction Studies : Techniques such as surface plasmon resonance have been employed to study the binding affinity of this compound with various proteins and enzymes, providing insights into its potential roles in biochemical pathways.

Case Studies

Several case studies have explored the biological implications of this compound:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate?

- Methodological Answer : A robust synthesis involves coupling ethyl piperidine-3-carboxylate derivatives with 6-methylpyrazine-2-yl groups using carbodiimide reagents (e.g., EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM), activated by DIEA. Post-reaction, purification via flash chromatography (e.g., Biotage SP1 system with ethyl acetate/hexane gradients) achieves high purity (>95%). Key steps include acid-base washes (1N HCl, saturated NaHCO₃) to remove unreacted reagents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires:

- 1H NMR : To resolve piperidine ring protons (δ 1.03–4.47 ppm) and pyrazine aromatic signals (δ 7.63–7.16 ppm). Coupling constants (e.g., J = 7.9 Hz) confirm stereochemistry .

- TOF ES+ MS : For molecular ion identification (e.g., m/z 425.1 [M+H]⁺) and sodium adducts (m/z 447.1 [M+Na]⁺) .

- HPLC : Gradient elution (retention time = 8.36 min) ensures purity (>97%) .

Q. How can crystallographic methods resolve ambiguities in structural assignments?

- Methodological Answer : X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides unambiguous structural data. For example, ORTEP-3 generates thermal ellipsoid plots to visualize bond angles and torsional strain. This is critical when NMR data conflicts with computational predictions .

Advanced Research Questions

Q. How do substituents on the piperidine ring influence the thermal stability of this compound?

- Methodological Answer : Gas-phase elimination kinetics (via Arrhenius analysis) reveal that substituents like methyl groups on the piperidine nitrogen alter activation energies (Eₐ). For analogs:

- Ethyl 1-methylpiperidine-3-carboxylate: log κ₁ = 13.07 – (212.8 kJ/mol)/(2.303RT) .

- Ethyl piperidine-3-carboxylate: log κ₁ = 13.12 – (210.4 kJ/mol)/(2.303RT) .

The 6-methylpyrazine group may sterically hinder elimination, requiring thermogravimetric analysis (TGA) to validate.

Q. How can data contradictions between spectroscopic and computational models be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected NMR peaks) require:

- 2D NMR (COSY, NOESY) : To assign through-space correlations and confirm conformers.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare calculated vs. experimental chemical shifts.

- X-ray Crystallography : Definitive structural resolution using SHELXD for phase determination .

Q. What mechanistic insights explain the reactivity of the pyrazine moiety in cross-coupling reactions?

- Methodological Answer : The electron-deficient pyrazine ring undergoes nucleophilic aromatic substitution (SNAr) at the 2-position. For example:

Propiedades

IUPAC Name |

ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-16(9-11)12-8-14-7-10(2)15-12/h7-8,11H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWGDARCNWTWJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC(=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640310 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926921-61-1 | |

| Record name | Ethyl 1-(6-methylpyrazin-2-yl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.